Sodium iron fluoride phosphate

Description

Properties

CAS No. |

64147-48-4 |

|---|---|

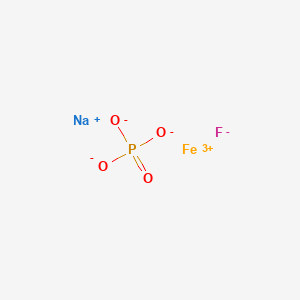

Molecular Formula |

FFeNaO4P |

Molecular Weight |

192.80 g/mol |

IUPAC Name |

sodium;iron(3+);fluoride;phosphate |

InChI |

InChI=1S/FH.Fe.Na.H3O4P/c;;;1-5(2,3)4/h1H;;;(H3,1,2,3,4)/q;+3;+1;/p-4 |

InChI Key |

CJNIZGANAWKTFB-UHFFFAOYSA-J |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[F-].[Na+].[Fe+3] |

Origin of Product |

United States |

Synthesis Methodologies and Fabrication Techniques for Sodium Iron Fluoride Phosphate

Solid-State Synthesis Approaches

Solid-state synthesis methods are widely utilized for producing crystalline sodium iron fluoride (B91410) phosphate (B84403). These techniques involve the reaction of solid precursors at elevated temperatures to form the desired compound.

Conventional Solid-State Reaction Methods

The conventional solid-state reaction is a common and straightforward method for synthesizing Na₂FePO₄F. This process typically involves intimately mixing stoichiometric amounts of precursors, such as sodium carbonate (Na₂CO₃), iron(II) oxalate (B1200264) dihydrate (FeC₂O₄·2H₂O), ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄), and sodium fluoride (NaF). The mixture is then subjected to a two-step calcination process. An initial heating step at a lower temperature is performed under an inert atmosphere, such as argon, to decompose the precursors. This is followed by a higher temperature sintering to facilitate the formation of the crystalline Na₂FePO₄F phase. For instance, a synthesis route might involve heating the precursor mixture at 300-400°C, followed by calcination at 600°C for several hours. ui.ac.id The resulting product is often a target for further modifications, such as carbon coating, to enhance its electronic conductivity. researchgate.net

A notable variation of this method utilizes iron(III) phosphate (FePO₄) as a precursor, which reacts with sodium salts to form Na₂FePO₄F/carbon composites. acs.org This approach highlights the flexibility in precursor selection for conventional solid-state synthesis.

Carbothermal Reduction Processes in Sodium Iron Fluoride Phosphate Synthesis

Carbothermal reduction is a specialized solid-state method that employs carbon as a reducing agent. wikipedia.org This technique is particularly useful when starting with higher oxidation state iron precursors, such as iron(III) oxide (Fe₂O₃). In this process, the iron(III) compound is reduced to iron(II) simultaneously with the formation of the phosphate framework. google.com

However, the direct carbothermal reduction route for Na₂FePO₄F synthesis at temperatures above its decomposition point has been deemed impractical by some researchers. diva-portal.org To circumvent this, a two-step method is often employed. diva-portal.org Carbon, typically in the form of carbon black or from an organic precursor, is mixed with the other starting materials. The heat treatment not only facilitates the reduction of the iron source but also creates a conductive carbon network around the Na₂FePO₄F particles, which is beneficial for electrochemical performance. google.com

Mechanochemically Assisted Solid-State Synthesis of this compound

Mechanochemically assisted synthesis is an energy-efficient and often faster alternative to conventional solid-state methods. diva-portal.org This technique utilizes mechanical energy, typically from high-energy ball milling, to induce chemical reactions and phase transformations at or near room temperature. sibran.ru The intense grinding action reduces particle size, increases the surface area of reactants, and can lead to the formation of amorphous or nanocrystalline products directly. researchgate.net

In the synthesis of Na₂FePO₄F, precursors like NaFePO₄ and NaF can be ball-milled together. researchgate.net The mechanical activation can lead to the formation of a low-crystalline Na₂FePO₄F phase, which can then be crystallized by a subsequent, often lower-temperature, annealing step (e.g., at 600°C). sibran.ruresearchgate.net This method can produce nanostructured materials with improved electrochemical properties. researchgate.net The addition of a carbon source during milling can also be used to create a composite material with enhanced conductivity. sibran.ru

Table 1: Comparison of Solid-State Synthesis Methods for Na₂FePO₄F

| Synthesis Method | Key Features | Typical Precursors | Processing Conditions | Advantages |

| Conventional Solid-State Reaction | High-temperature calcination of mixed precursors. ui.ac.id | Na₂CO₃, FeC₂O₄·2H₂O, NH₄H₂PO₄, NaF. ui.ac.id | 300-750°C, inert atmosphere. researchgate.netgoogle.com | Simple, scalable. acs.org |

| Carbothermal Reduction | Uses carbon as a reducing agent. wikipedia.org | Fe₂O₃, NaF, NH₄H₂PO₄, Carbon source. google.comdiva-portal.org | High temperatures, often in a two-step process. diva-portal.org | Can utilize readily available iron oxides, in-situ carbon coating. google.com |

| Mechanochemically Assisted Synthesis | High-energy ball milling induces reactions. diva-portal.org | NaFePO₄, NaF. researchgate.net | Room temperature milling followed by annealing (e.g., 600°C). sibran.ruresearchgate.net | Energy-efficient, produces nanostructured materials. diva-portal.orgresearchgate.net |

Hot Pressing Techniques for Sodium Iron Phosphate Compounds

Hot pressing is a fabrication technique that combines heat and uniaxial pressure to densify powders. While not a primary synthesis method for the initial powder, it is a crucial secondary processing step for creating dense electrode structures from pre-synthesized sodium iron phosphate powders. The simultaneous application of heat and pressure promotes particle rearrangement and plastic deformation, leading to a significant reduction in porosity and the formation of a dense, compact material. This can be particularly advantageous for improving the volumetric energy density of a battery.

Solution-Based Synthesis Routes for this compound

Solution-based methods offer better control over particle size, morphology, and homogeneity at lower temperatures compared to solid-state routes.

Sol-Gel Methods for this compound Preparation

The sol-gel method is a versatile wet-chemical technique used to produce solid materials from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles. In a typical sol-gel synthesis of Na₂FePO₄F, soluble metal salts such as sodium nitrate (B79036), ferric nitrate, and ammonium dihydrogen phosphate are dissolved in a solvent, often water. google.comgoogle.com A chelating agent, such as citric acid, is added to form a stable sol. google.comgoogle.com The pH is adjusted, and the solution is heated to evaporate the solvent, leading to the formation of a viscous gel. google.com This gel, containing a homogeneous mixture of the precursors at a molecular level, is then dried and calcined at a specific temperature (e.g., 750°C) under an inert atmosphere to yield the final Na₂FePO₄F product. google.com This method allows for excellent stoichiometric control and can produce materials with high purity and a uniform carbon coating when a carbon-containing chelating agent is used. researchgate.net

Table 2: Summary of Sol-Gel Synthesis Parameters for Na₂FePO₄F

| Precursors | Chelating Agent | pH | Calcination Temperature | Key Outcome | Reference |

| Sodium nitrate, Ferric nitrate, Ammonium dihydrogen phosphate, Sodium fluoride | Citric acid | 7-8 | 750°C | Formation of Na₂FePO₄F | google.comgoogle.com |

| - | - | - | - | Synthesis of Na₂Fe₁₋ₓMnₓPO₄F/C composites | researchgate.net |

Hydrothermal Synthesis of this compound Materials

Hydrothermal synthesis is a method that utilizes water as a solvent under controlled temperature and pressure to crystallize materials directly from an aqueous solution. This technique is noted for its ability to produce well-crystallized powders at relatively low temperatures, which can be an energy-saving alternative to high-temperature solid-state reactions.

In the context of sodium iron fluoride phosphates, hydrothermal methods have been employed to synthesize various compositions. For instance, alluaudite-type Na₂Mn₁.₅Fe₁.₅(PO₄)₃ (NMFP) has been successfully synthesized via a one-step hydrothermal route at 220°C. The duration of the hydrothermal treatment was found to significantly influence the material's crystallinity and morphology; a pure phase of NMFP, self-assembled into dandelion sphere-like particles, was obtained after just 6 hours. Increasing the reaction time led to the formation of micro-rods instead of spherical structures.

Similarly, low-temperature hydrothermal synthesis has been applied to produce Na₃Fe₂(PO₄)₂F₃. While specific parameters for the iron-based compound are detailed in specialized literature, related compounds like sodium vanadium fluorophosphate (B79755) (Na₃V₂O₂ₓ(PO₄)₂F₃₋₂ₓ) have been synthesized rapidly (within 2 hours) at temperatures as low as 170°C using a conventional oven without agitation. This highlights the method's potential for efficient, low-energy production. However, some studies note that hydrothermal synthesis can present challenges for industrial-scale production due to the harsh conditions required.

Table 1: Hydrothermal Synthesis Parameters for Sodium Polyanionic Phosphates

| Compound | Precursors | Temperature (°C) | Time (hours) | Resulting Morphology | Source(s) |

|---|---|---|---|---|---|

| Na₂Mn₁.₅Fe₁.₅(PO₄)₃ | NaH₂PO₄·H₂O, MnCO₃, FeC₂O₄·2H₂O | 220 | 6 | Dandelion sphere-like particles | |

| Na₂Mn₁.₅Fe₁.₅(PO₄)₃ | NaH₂PO₄·H₂O, MnCO₃, FeC₂O₄·2H₂O | 220 | 12 - 48 | Micro-rods | |

| Na₃V₂O₂ₓ(PO₄)₂F₃₋₂ₓ | NaH₂PO₄, VOSO₄, NaF | 170 | 2 | Not specified |

Solution Combustion Synthesis of this compound

Solution Combustion Synthesis (SCS) is a versatile and rapid method for producing fine, often nanocrystalline, oxide powders. The process involves the exothermic reaction of an aqueous or sol-gel solution containing metal salts (oxidizers) and a fuel, such as urea, glycine, or citric acid. The mixture is heated until it ignites, leading to a self-sustaining combustion reaction that yields a voluminous, porous, and high-purity product.

This technique has been effectively used to synthesize Na₄Fe₃(PO₄)₂P₂O₇ (NFPP), a mixed-phosphate compound. In a typical SCS process for NFPP, stoichiometric amounts of sodium dihydrogen phosphate (NaH₂PO₄), an iron precursor like iron(III) nitrate (Fe(NO₃)₃·9H₂O), and a fuel such as ascorbic or citric acid are dissolved in water. The solution is first heated to evaporate excess water (e.g., at 120°C) and then heated to a higher temperature (e.g., 300°C) to initiate combustion. The resulting amorphous powder is subsequently calcined under an inert atmosphere (e.g., Argon) at around 600°C to obtain the final crystalline phase.

The SCS method is advantageous because the large volume of gases produced during the reaction helps to dissipate heat and prevent particle agglomeration, resulting in a finely dispersed, nanometric final product. Research has shown that NFPP synthesized via combustion delivers a high reversible capacity and impressive capacity retention, outperforming materials made by conventional calcination routes.

Table 2: Typical Parameters for Solution Combustion Synthesis of Na₄Fe₃(PO₄)₂P₂O₇

| Precursors | Fuel | Initial Heating | Combustion/Calcination | Key Outcome | Source(s) |

|---|---|---|---|---|---|

| NaH₂PO₄, Fe(NO₃)₃·9H₂O | Ascorbic Acid (C₆H₈O₆) | 120°C to evaporate water | 300°C for combustion, then 600°C for 12h | Porous, nanometric powder | |

| Iron metal powder, phosphate/pyrophosphate reactants | Citric Acid | Not specified | 500°C | Carbon-coated NFPP |

Co-precipitation Techniques for this compound Precursors

Co-precipitation is a widely used, cost-effective method for synthesizing precursors for battery materials due to its potential for producing particles with a uniform size distribution. This technique involves dissolving salts of the constituent elements in a solvent and then inducing precipitation by adding a precipitating agent or changing the solution's pH.

For sodium iron fluoride phosphates, co-precipitation is typically employed to create the iron phosphate (FePO₄) precursor, which is then converted to the final sodium-containing compound in a subsequent step. For example, amorphous hydrated iron(III) phosphate (FePO₄·xH₂O) nanopowders can be synthesized by mixing aqueous solutions of an iron(III) salt, like Fe(NO₃)₃, and a phosphate source, such as (NH₄)₂HPO₄, at a controlled pH. The pH of the reaction is a critical parameter that influences the morphology of the resulting precursor particles.

The resulting FePO₄ precipitate is then filtered, washed, and dried. This precursor can then be mixed with sodium and fluoride sources and a carbon source before being calcined to form the final carbon-coated this compound material. While the method is straightforward, it requires careful control over parameters like pH, temperature, and reactant concentration to achieve the desired precursor characteristics.

Electrochemical Ion-Exchange Methods for Sodium Iron Phosphate Formation

Electrochemical ion-exchange has emerged as a viable route to synthesize olivine-structured NaFePO₄, which is thermodynamically difficult to obtain through traditional solid-state methods. This technique typically involves using olivine (B12688019) LiFePO₄ as a starting material.

The process is generally conducted in a two-step sequence within an electrochemical cell:

Delithiation: The LiFePO₄ electrode is electrochemically oxidized (charged) in an aqueous lithium-containing electrolyte, such as Li₂SO₄, to extract lithium ions and form an FePO₄ framework.

Sodiation: The resulting FePO₄ electrode is then electrochemically reduced (discharged) in a sodium-containing aqueous electrolyte, like Na₂SO₄ or a saturated NaNO₃ solution, to insert sodium ions into the olivine structure, forming NaFePO₄.

This aqueous-based ion-exchange process is considered superior to methods using organic electrolytes because it demonstrates much faster Na⁺/Li⁺ exchange kinetics at the electrolyte/cathode interface and effectively suppresses the undesirable co-intercalation of lithium ions. The result is a highly pure olivine NaFePO₄. Researchers have successfully used cyclic voltammetry to drive this ion exchange, offering a simpler alternative to more complex two-step procedures.

Advanced Fabrication Strategies for Morphological Control of this compound

Control over particle morphology, size, and architecture is crucial for optimizing the performance of electrode materials. Advanced fabrication strategies are employed to create specific structures like microspheres or thin films, which can enhance properties such as electronic conductivity and ion diffusion.

Spray-Drying Techniques for this compound Microspheres

Spray-drying is a scalable and versatile technique used to produce spherical microparticles with a controlled size distribution. The process involves atomizing a precursor solution or suspension into fine droplets, which are then dried in a stream of hot gas. This method has been successfully applied to fabricate microspheres of sodium iron fluoride phosphates like Na₂FePO₄F and Na₄Fe₃(PO₄)₂P₂O₇.

In a typical synthesis, stoichiometric amounts of sodium, iron, and phosphate precursors are dissolved

Topochemical Bottom-Up Synthesis Approaches for Sodium Iron Fluoride Frameworks

A novel topochemical bottom-up synthetic route has been demonstrated for the creation of two-dimensional (2D) and three-dimensional (3D) sodium iron fluoride frameworks. researchgate.net This method utilizes a one-dimensional (1D) hydrated iron fluoride (FeF₃·3H₂O) as a host structure and introduces a "structure-stabilizing" agent, namely sodium fluoride (NaF), to induce a transformation into higher-dimensional frameworks. researchgate.net This approach is notable as it preserves the fundamental structural motifs of the precursor throughout the synthetic process.

The transformation from the 1D precursor to a 2D framework, specifically NaFeF₄, is achieved through a combination of simultaneous topochemical reactions: dehydration, ion exchange, and condensation. researchgate.net Further evolution from the 2D NaFeF₄ structure to a 3D framework, Na₂Fe₂F₇, involves a minor structural rearrangement driven by the reductive deintercalation of iron and fluoride ions. researchgate.net A key characteristic of this entire transformation is the retention of the 1D trans-connected chains of FeF₆ octahedra that originate from the initial FeF₃·3H₂O host lattice. researchgate.net

The synthesis process can be modulated by varying reaction parameters such as the ratio of precursors, temperature, and reaction time to yield different iron fluoride phases. nih.gov For instance, reacting the 1D FeF₃·3H₂O precursor with iodide-based reagents like sodium iodide (NaI) can produce different frameworks depending on the molar ratio. Lower molar ratios of NaI to the iron fluoride precursor tend to result in hexagonal tungsten bronze (HTB)-type structures, whereas higher ratios lead to the formation of the weberite-type Na₂Fe₂F₇. nih.gov The formation of these distinct phases is influenced by both thermodynamic stability and reaction kinetics. nih.gov

Detailed research findings have elucidated the mechanism and outcomes of this synthetic strategy. The process leverages the structural template of the starting material to guide the formation of more complex architectures.

| Precursor | Reagent | Key Transformation Steps | Final Product | Key Findings |

| 1D-FeF₃·3H₂O | Sodium Fluoride (NaF) | Dehydration, Ion Exchange, Condensation | 2D-NaFeF₄ | The conversion from 1D to 2D is enabled by simultaneous topochemical reactions. researchgate.net |

| 2D-NaFeF₄ | - | Reductive deintercalation of Fe and F⁻ ions | 3D-Na₂Fe₂F₇ | Involves a minor structural rearrangement while retaining the core 1D FeF₆ chains. The resulting 3D cathode showed promising electrochemical properties. researchgate.net |

| 1D-FeF₃·3H₂O | Sodium Iodide (NaI) | Topochemical reaction with varying molar ratios | Weberite-Na₁.₉₅Fe₂F₇ | Higher molar ratios of NaI:IF precursor favor the formation of the weberite phase. nih.gov |

The resulting 3D weberite Na₂Fe₂F₇, synthesized via this topochemical bottom-up approach, has shown potential as a cathode material, exhibiting high intercalation voltages around 3.25 V versus Na⁺/Na⁰ and maintaining reversible capacities. researchgate.net This synthetic methodology demonstrates a powerful pathway for designing and fabricating complex fluoride frameworks by carefully controlling reactions on a pre-existing structural template. nih.gov

Structural Elucidation and Crystallographic Analysis of Sodium Iron Fluoride Phosphate

Crystal Structure Determination and Polymorphism in Sodium Iron Fluoride (B91410) Phosphate (B84403) Systems

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a key characteristic of sodium iron phosphate systems. The specific arrangement of atoms defines the material's properties, and understanding these variations is crucial for tailoring them for specific applications.

Orthorhombic Phases of Sodium Iron Fluoride Phosphate (e.g., Na₂FePO₄F, Pbcn Space Group)

This compound (Na₂FePO₄F) commonly crystallizes in an orthorhombic structure belonging to the Pbcn space group. This three-dimensional framework is characterized by a network of FeO₄F₂ octahedra and PO₄ tetrahedra.

In this structure, the iron atoms (Fe²⁺) are coordinated to four oxygen atoms and two fluorine atoms, forming distorted FeO₄F₂ octahedra. These octahedra share corners with four equivalent PO₄ tetrahedra. The sodium ions (Na⁺) occupy two distinct crystallographic sites, exhibiting different coordination environments. In one site, Na⁺ is coordinated to four oxygen and two fluorine atoms, while in the other, it is coordinated to five oxygen and two fluorine atoms nih.gov. The structural evolution of Na₂FePO₄F during electrochemical cycling has been a subject of significant research. Studies have shown that one of the two sodium sites is electrochemically active, while the other remains inert acs.org.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbcn (No. 60) |

| Lattice Parameters | |

| a | 5.279 Å |

| b | 13.876 Å |

| c | 11.803 Å |

Monoclinic Phases of Sodium Iron Phosphate (e.g., Na₃Fe₂(PO₄)₃, Na₃Fe₃(PO₄)₄, C2/c Space Group)

Several sodium iron phosphate compounds adopt a monoclinic crystal structure, with the C2/c space group being prevalent.

Na₃Fe₂(PO₄)₃: This compound crystallizes in a monoclinic structure and is often associated with the NASICON (Na Super Ionic Conductor) family of materials nih.govacs.org. Its framework is composed of FeO₆ octahedra and PO₄ tetrahedra that share corners, creating a three-dimensional network with channels for sodium ion transport acs.orgresearchgate.net. The structure consists of complex layers of corner-sharing FeO₆ octahedra connected by PO₄ tetrahedra through both corner and edge sharing, with Na⁺ ions located in the interstitial spaces acs.org.

Na₃Fe₃(PO₄)₄: This phase also crystallizes in the monoclinic C2/c space group acs.orgacs.orgresearchgate.net. Its structure is distinctly layered, with sheets built from corner-sharing FeO₆ octahedra and PO₄ tetrahedra. These layers are held together by sodium ions residing in the interslab regions acs.orgacs.org. The local environments of the iron, sodium, and phosphorus atoms have been characterized using techniques such as Mössbauer spectroscopy and solid-state NMR acs.orgacs.org.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|---|---|

| Na₃Fe₂(PO₄)₃ | Monoclinic | C2/c | 15.070 | 8.740 | 8.724 | 125.1 |

| Na₃Fe₃(PO₄)₄ | Monoclinic | C2/c | 19.73 | 6.42 | 10.64 | ~90 |

Triclinic Phases of Sodium Iron Pyrophosphate (e.g., Na₂FeP₂O₇, P-1 Space Group)

Sodium iron pyrophosphate (Na₂FeP₂O₇) is known to exist in a triclinic crystal system, characterized by the space group P-1. This structure is built upon FeO₆ octahedra and P₂O₇ pyrophosphate groups, which consist of two corner-sharing PO₄ tetrahedra. The arrangement of these building blocks creates a framework with sites for sodium ions. The pure triclinic phase of Na₂FeP₂O₇ has been synthesized through various methods, including pyro-synthesis nih.gov. The electrochemical properties of this material are influenced by its unique crystal structure nih.govacs.org.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 (No. 2) |

Olivine (B12688019) and Maricite Structures in Sodium Iron Phosphate Systems (e.g., NaFePO₄)

Sodium iron phosphate (NaFePO₄) exhibits two important polymorphs: the olivine structure and the maricite structure. Both are orthorhombic but differ in their atomic arrangements and, consequently, their electrochemical activity.

Olivine NaFePO₄: The olivine structure, with the space group Pnma, is isostructural with the well-known lithium-ion battery cathode material, LiFePO₄. It features a framework of corner-sharing FeO₆ octahedra and PO₄ tetrahedra, creating one-dimensional channels for Na⁺ ion diffusion researchgate.net. This structural characteristic is crucial for its potential application as a cathode material. However, the olivine phase of NaFePO₄ is generally considered to be thermodynamically metastable compared to the maricite phase researchgate.net.

Maricite NaFePO₄: The maricite structure is the thermodynamically stable form of NaFePO₄ at ambient conditions and also crystallizes in an orthorhombic system, with the space group reported as Pmnb or Pnma nih.govresearchgate.netresearchgate.net. In the maricite structure, the arrangement of FeO₆ octahedra and PO₄ tetrahedra does not form the same open channels for ion diffusion as seen in the olivine structure, rendering it electrochemically inactive under normal conditions rsc.org. The structure consists of chains of edge-sharing FeO₆ octahedra that are cross-linked by PO₄ tetrahedra researchgate.net.

| Structure | Crystal System | Space Group | a (Å) | b (Å) | c (Å) |

|---|---|---|---|---|---|

| Olivine | Orthorhombic | Pnma | - | - | - |

| Maricite | Orthorhombic | Pmnb / Pnma | 6.867 | 8.989 | 5.049 |

Lattice parameters for olivine NaFePO₄ are not consistently reported due to its metastable nature.

NASICON-Type Frameworks in Sodium Iron Phosphate Compounds (e.g., Na₃Fe₂(PO₄)₃)

The NASICON (Na Super Ionic Conductor) structure is a renowned framework for fast ion conduction. Na₃Fe₂(PO₄)₃ is a prominent example of a sodium iron phosphate that can adopt a NASICON-type structure. This three-dimensional framework is constructed from corner-sharing FeO₆ octahedra and PO₄ tetrahedra. This arrangement creates a rigid skeleton with interconnected interstitial spaces that form channels for the facile migration of Na⁺ ions. The NASICON structure of Na₃Fe₂(PO₄)₃ can exhibit different symmetries, including monoclinic (C2/c) and rhombohedral (R-3c), depending on the synthesis conditions and temperature acs.orgfigshare.com. The distribution of sodium ions within the framework's channels is a key factor influencing its ionic conductivity.

| Parameter | Monoclinic (C2/c) | Rhombohedral (R-3c) |

|---|---|---|

| a (Å) | 15.1394 | 8.717 |

| b (Å) | 8.7255 | 8.717 |

| c (Å) | 21.6142 | 21.84 |

| β (°) | 90.1744 | - |

| γ (°) | - | 120 |

Layered Structures in Sodium Iron Phosphate Materials (e.g., Na₃Fe₃(PO₄)₄)

As previously mentioned, Na₃Fe₃(PO₄)₄ possesses a distinct layered crystal structure within the monoclinic C2/c space group acs.orgacs.orgresearchgate.net. The structure is characterized by [Fe₃(PO₄)₄]³⁻ layers that are stacked along the a-axis. These layers are composed of a complex arrangement of corner- and edge-sharing FeO₆ octahedra and PO₄ tetrahedra acs.org. The sodium ions are located in the interlayer space, providing charge balance and holding the layers together. The two-dimensional nature of this structure influences its electrochemical properties, particularly the diffusion pathways for sodium ions during intercalation and deintercalation processes acs.orgacs.org.

Detailed Structural Features and Coordination Environments within this compound

In many polymorphs of this compound, the iron atoms are situated in an octahedral coordination environment, surrounded by six oxygen atoms to form [FeO₆] octahedra. materialsproject.org These octahedra can share edges with adjacent [FeO₆] octahedra and corners with [PO₄] tetrahedra, creating a robust framework. materialsproject.org The Fe-O bond distances within these octahedra can vary, indicating some degree of distortion. For instance, in the orthorhombic Pnma space group of NaFePO₄, the Fe-O bond lengths range from 1.97 to 2.34 Å. materialsproject.org In another orthorhombic polymorph, the iron is described as being in a distorted pentagonal pyramid coordination, with Fe-O bond distances ranging from 2.07 to 2.34 Å. materialsproject.org The connectivity of these octahedra is crucial for the material's electronic and ionic conductivity.

| Polymorph (Space Group) | Fe-O Bond Distance Range (Å) | Coordination Geometry |

|---|---|---|

| Orthorhombic (Pnma) | 1.97 - 2.34 | Octahedral |

| Orthorhombic (Pnma) | 2.07 - 2.34 | Distorted Pentagonal Pyramid |

The phosphate groups exist as discrete [PO₄] tetrahedra, where a central phosphorus atom is bonded to four oxygen atoms. materialsproject.org These tetrahedra act as corner-linking units, connecting with the [FeO₆] octahedra to build the three-dimensional structure. materialsproject.org The P-O bond lengths are generally uniform, with typical distances ranging from 1.53 to 1.55 Å in the orthorhombic Pnma structure of NaFePO₄. materialsproject.orgmaterialsproject.org The orientation and connectivity of these phosphate tetrahedra play a significant role in the stability of the crystal lattice.

While the primary phosphate species in NaFePO₄F is the orthophosphate group ([PO₄]³⁻), the presence of pyrophosphate ([P₂O₇]⁴⁻) or other polyphosphate groups can occur under certain synthesis conditions or in related compounds. For instance, the compound Na₂FeP₂O₇ features pyrophosphate groups and is noted as a safe cathode material for sodium-ion batteries. materialsproject.org In the context of NaFePO₄F, the incorporation of such groups would significantly alter the crystal structure and electrochemical properties by changing the framework's connectivity and the ratio of cations to anions.

Fluoride anions are a key component of the this compound structure, directly participating in the coordination environment of the iron cations. In Na₂FePO₄F, the iron is coordinated by both oxygen and fluorine atoms, forming FeO₄F₂ octahedra. oaepublish.com The presence of the highly electronegative fluorine atom can influence the inductive effect within the polyanionic framework, potentially leading to higher operating voltages in battery applications. researchgate.net The F⁻ anions contribute to the stability of the crystal structure and can modify the pathways for sodium-ion diffusion. researchgate.net

Defects and Disorder Phenomena in this compound Crystal Structures

Deviations from the ideal crystal structure, such as defects and disorder, can have a profound impact on the material's properties. These imperfections can influence ionic conductivity, electronic conductivity, and structural stability.

A common type of point defect observed in this compound is antisite disorder, where sodium and iron ions exchange their crystallographic sites. nih.gov In the monoclinic α-polymorph of Na₂FePO₄F, significant Na⁺/Fe²⁺ antisite disorder has been reported. nih.gov This type of disorder can create new diffusion pathways for sodium ions, potentially enhancing ionic conductivity. nih.gov First-principles calculations have suggested that steric effects, as well as magnetic exchange and superexchange interactions between the transition metal cations, are the primary driving forces behind this Na⁺/Fe²⁺ antisite disorder. researchgate.net While antisite defects can sometimes be detrimental to electrochemical performance by blocking ion transport channels, in some cases, they can facilitate diffusion by creating alternative pathways around the defects. nih.gov

| Structural Feature/Defect | Description | Significance |

|---|---|---|

| [FeO₆] Octahedra | Iron coordinated by six oxygen atoms; can be distorted. materialsproject.orgmaterialsproject.org | Forms the primary framework and influences electronic properties. |

| [PO₄] Tetrahedra | Phosphorus coordinated by four oxygen atoms. materialsproject.org | Acts as a corner-linking unit, providing structural stability. |

| Fluoride Anion Coordination | Fluorine is part of the iron coordination sphere (e.g., FeO₄F₂). oaepublish.com | Enhances structural stability and can increase operating voltage. researchgate.net |

| Na⁺/Fe²⁺ Antisite Disorder | Exchange of crystallographic sites between sodium and iron ions. nih.gov | Can create new diffusion pathways, potentially enhancing ionic conductivity. nih.gov |

Analysis of Vacancy Formation and Concentration in this compound Frameworks

Vacancy defects, or missing atoms in the crystal lattice, significantly influence the electrochemical properties of electrode materials like this compound. The formation of vacancies, particularly sodium ion vacancies, can be a deliberate strategy to enhance ionic conductivity and structural stability. One method to induce vacancy formation is through doping with elements like fluorine. This can create sodium-deficient structures, where the resulting vacancies can act as additional host sites for sodium ions, potentially increasing the material's storage capacity.

The concentration of these vacancies is a critical parameter that requires careful control. Studies on related sodium-ion battery materials have shown that there is an equilibrium between Na vacancies and concentrations that dictates ionic conductivity. For instance, in some frameworks, a slight increase in vacancy concentration can lead to a significant enhancement in ionic conductivity, sometimes by orders of magnitude. However, exceeding an optimal concentration can lead to the formation of secondary phases and a decline in performance.

Strategies have been developed not only to create but also to repair vacancy defects. Unwanted vacancies, often formed during rapid synthesis processes, can disrupt the structural integrity, reduce active Na+ storage sites, and lead to structural collapse during cycling. Both post-synthetic and in-situ vacancy repairing strategies have been proposed for related iron-based compounds to create higher-quality materials with reinforced structures and fewer defects. nih.govbohrium.com Density Functional Theory (DFT) calculations are often employed to understand the vacancy repairing mechanism and its effect on sodium storage performance.

Structural Evolution of this compound Under Dynamic Operating Conditions

The crystal structure of this compound is not static during electrochemical cycling. It undergoes significant, dynamic changes as sodium ions are inserted (sodiation) and extracted (desodiation). Understanding this structural evolution is crucial for explaining the material's performance, stability, and reaction kinetics. These transformations involve changes in atomic positions, phase transitions, and variations in the unit cell dimensions.

In-situ and Ex-situ Structural Characterization During Ion Intercalation/De-intercalation

To investigate the dynamic structural changes in this compound, researchers employ a combination of in-situ and ex-situ characterization techniques.

Ex-situ analysis involves studying the material at different states of charge outside the electrochemical cell. A powerful technique for this is solid-state Nuclear Magnetic Resonance (ssNMR). For example, ex-situ 23Na ssNMR has been used to probe the local environment of sodium ions in Na₂FePO₄F. figshare.com High-resolution spectra can distinguish between the different crystallographically unique sodium sites within the structure. By analyzing samples at various stages of charging and discharging, researchers can track the population and depopulation of these distinct Na sites, revealing the mechanism of sodium (de)intercalation. figshare.com

In-situ characterization allows for real-time observation of structural changes as the battery operates. Techniques like in-situ X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS) are used to monitor the evolution of the crystal structure during the charge-discharge process. nih.gov These methods can track shifts in diffraction peaks, which correspond to changes in the lattice parameters, and can identify the formation of new phases as they occur. nih.gov This provides direct evidence of the reaction pathways and structural transformations under dynamic conditions.

| Technique | Mode | Information Obtained | Reference |

|---|---|---|---|

| Solid-State Nuclear Magnetic Resonance (ssNMR) | Ex-situ | Identifies crystallographically unique Na sites; tracks ion distribution and mobility as a function of charge state. | figshare.com |

| X-ray Diffraction (XRD) | In-situ / Ex-situ | Tracks changes in lattice parameters and unit cell volume; identifies phase transitions and intermediate phases during cycling. | researchgate.net |

| X-ray Absorption Spectroscopy (XAS) | In-situ | Determines oxidation state of iron (Fe); provides information on local atomic structure and coordination environment. | nih.gov |

| High-Resolution Transmission Electron Microscopy (HRTEM) | In-situ / Ex-situ | Provides atomic-scale visualization of the crystal structure, including intermediate phases and lattice mismatch. | nih.gov |

Identification and Characterization of Intermediate Phases during Ion Cycling

During the transition between the fully sodiated and desodiated states, this compound can form one or more intermediate phases. These phases are transient crystallographic structures that exist at partial states of charge.

The presence of intermediate phases is often beneficial for the electrochemical performance of battery materials. They can help to buffer the differences in lattice parameters between the initial and final phases of the reaction. caltech.edunih.gov This buffering effect can reduce the strain on the crystal lattice, improve the kinetics of the phase transformation, and contribute to better cycling stability. caltech.edunih.govresearchgate.net

In the case of Na₂FePO₄F, ex-situ 23Na ssNMR studies have revealed the reproducible formation of a new spectral peak during electrochemical cycling. figshare.com This new resonance was attributed to the fully oxidized (NaFePO₄F) phase, which appeared even at initial stages of charging. The simultaneous existence of peaks from both the pristine and the fully oxidized phases suggests that the desodiation process occurs via a two-phase mechanism rather than a continuous solid solution. figshare.com This indicates that regions of the oxidized phase form and grow within the pristine material as charging progresses. The stability of this two-phase arrangement over multiple cycles highlights the structural robustness of the Na₂FePO₄F framework. figshare.com

Unit Cell Volume Changes and Structural Relaxation Phenomena in this compound

A related phenomenon is structural relaxation. After a dynamic process like ion intercalation, the crystal structure may not immediately settle into its most stable thermodynamic state. Instead, it can undergo a relaxation process at open circuit conditions. In some related polyanionic materials, this relaxation can involve the diffusion of intercalated ions from one crystallographic site to another, leading to a contraction of the unit cell volume, sometimes even below that of the pristine, starting material. frontiersin.org This behavior highlights the difference between the structural evolution observed under dynamic (during cycling) and static (at rest) conditions. frontiersin.org

| Process | Event | Observed Structural Change | Reference |

|---|---|---|---|

| Charge (Desodiation) | Na⁺ ion extraction | Contraction of unit cell volume; formation of an oxidized phase. | figshare.comresearchgate.net |

| Discharge (Sodiation) | Na⁺ ion insertion | Expansion of unit cell volume. | researchgate.net |

| Rest (Open Circuit) | Post-intercalation | Potential for structural relaxation, leading to further unit cell contraction as ions rearrange. | frontiersin.org |

Ion Transport Dynamics and Mechanisms in Sodium Iron Fluoride Phosphate

Sodium Ion Diffusion Pathways and Mechanisms within Sodium Iron Fluoride (B91410) Phosphate (B84403) Lattices

The dimensionality and connectivity of diffusion pathways within the crystal lattice are critical determinants of ionic conductivity. Different sodium iron fluoride phosphate compositions exhibit varied structural motifs, leading to one-, two-, or three-dimensional diffusion networks.

Certain crystal structures of sodium iron phosphates are characterized by distinct one-dimensional (1D) channels through which sodium ions can migrate. For instance, the Na2-xFe3(PO4)3 structure possesses two unique 1D diffusion channels. hbku.edu.qahbku.edu.qa Computational studies using Density Functional Theory (DFT) indicate a selective mechanism for sodium removal, where sodium is first completely extracted from one of the channels before subsequent removal from the second channel begins. hbku.edu.qa Experimental investigations on this material have determined the sodium ion diffusivity to be on the order of ~10⁻¹¹ cm²s⁻¹ during the initial stages of sodium removal. hbku.edu.qa This highlights that even within a 1D framework, the specific crystallographic environment of each channel can lead to different electrochemical behavior.

Two-dimensional (2D) diffusion pathways offer significant advantages over 1D channels, as they are less susceptible to being blocked by crystal defects or impurities. rsc.org In some layered this compound structures, ion conduction is predominantly two-dimensional. For example, in a NaLiFePO4F phase, which can be formed through ion exchange, Li+ ion conduction is found to be two-dimensional within the interlayer plane. rsc.org Migration along the bath.ac.uk direction for interlayer transport is restricted due to a very high energy barrier (1.63 eV for lithium and 4.53 eV for sodium), whereas pathways along the nih.gov and hbku.edu.qa directions have lower activation energies, facilitating 2D diffusion. rsc.org This anisotropic diffusion behavior is a key characteristic of layered materials. Similarly, other pyrophosphate compounds like orthorhombic Na2CoP2O7 also feature a two-dimensional sodium diffusion pathway. sdu.dk

In layered phosphate materials such as Na3Fe3(PO4)4, the dynamics of ion transport involve both movement within the layers (intralayer) and between the layers (interlayer). frontiersin.orgdesy.desdu.dk Studies combining ex-situ and operando X-ray diffraction have shown that during dynamic discharge, sodium ions are preferentially intercalated into the intralayer sites. frontiersin.orgdesy.desdu.dkcoventry.ac.uk However, following this intercalation, the material undergoes a structural relaxation. During this relaxation phase, Rietveld refinement suggests that the newly intercalated ions diffuse from the intralayer sites to more stable positions in the interlayer space. frontiersin.orgdesy.desdu.dkcoventry.ac.uk This two-step mechanism, involving both intralayer and interlayer diffusion, is a critical aspect of the electrochemical behavior of these layered compounds.

Factors Influencing Sodium Ion Mobility in this compound

The rate of sodium ion diffusion is not only dependent on the available pathways but is also heavily influenced by the energy barriers along these paths and the structural integrity of the lattice during ion movement.

The activation energy (Ea) is the minimum energy required for an ion to hop from one site to another and is a key metric for ion mobility. Lower activation energies correspond to faster diffusion. In sodium iron phosphate compounds, these energies vary significantly with the specific structure and composition. For example, long-range Na+ diffusion in Na3Fe2(PO4)3 has a calculated activation energy of 0.45 eV. bath.ac.uk In contrast, mixed-phosphate materials like Na4M3(PO4)2P2O7 (where M can be Fe or Mn) exhibit lower activation barriers in the range of 0.20–0.24 eV, suggesting the potential for very fast Na+ transport and high-rate capability. bath.ac.ukresearchgate.netresearchgate.net First-principles calculations for α-Na2FePO4F also indicate a higher Na+ diffusion coefficient compared to its β-polymorph, underscoring the structural sensitivity of ion mobility. rsc.org

The following table summarizes reported activation energies for sodium ion diffusion in various sodium iron phosphate and related compounds.

| Compound | Diffusion Dimensionality | Activation Energy (eV) | Method |

| Na3Fe2(PO4)3 | Long-range | 0.45 | Simulation |

| Na4Fe3(PO4)2P2O7 | 3D | 0.20 - 0.24 | MD Simulation |

| NaLiFePO4F | 2D (interlayer plane) | Low | DFT Calculation |

| NaLiFePO4F | 1D (interlayer transport) | 4.53 | DFT Calculation |

Data sourced from multiple computational and simulation studies. rsc.orgbath.ac.ukbath.ac.ukresearchgate.net

Influence of Crystal Structure and Topology on Ion Diffusion Kinetics

The crystal structure of this compound (Na2FePO4F) is a fundamental determinant of its ion diffusion kinetics. The material typically crystallizes in a layered structure where layers of Fe2O6F3–PO4 units in the ac plane are held together by sodium ions residing in the interlayer spaces. bath.ac.uk This topology creates a natural framework for two-dimensional (2D) sodium ion diffusion. bath.ac.ukrsc.org Computational studies based on interatomic potentials have shown that this 2D diffusion network provides for facile Na-ion migration. umd.edu

The primary diffusion pathways for Na+ ions in the layered structure are along the acs.org and umd.edu crystallographic directions. umd.edu These pathways are characterized by low energy barriers for ion migration, calculated to be approximately 0.29 eV and 0.44 eV, respectively. umd.edu This low activation energy for 2D interlayer diffusion is a key factor in the material's performance. bath.ac.uk The 2D nature of the ion transport is advantageous compared to materials with one-dimensional (1D) channels, where diffusion can be more easily blocked by structural defects. bath.ac.ukrsc.org

Polymorphism in Na2FePO4F also plays a critical role in its ionic conductivity. A monoclinic α-polymorph, synthesized hydrothermally, demonstrates significantly enhanced Na+ diffusion compared to the more common orthorhombic β-polymorph. coventry.ac.uk This α-Na2FePO4F polymorph has low migration barriers for Na+ movement along the b-axis and possesses an additional diffusion bypass, which contributes to its superior transport properties. coventry.ac.uk The experimental sodium ion diffusion coefficient for the monoclinic α-polymorph is approximately (1–5) × 10⁻¹¹ cm²·s⁻¹, a value two orders of magnitude higher than that of the orthorhombic β-polymorph, which is in the range of (5–10) × 10⁻¹³ cm²·s⁻¹. coventry.ac.uk

| Property | α-Polymorph (Monoclinic) | β-Polymorph (Orthorhombic) |

|---|---|---|

| Space Group | P2₁/c | Pbcn |

| Diffusion Dimensionality | 2D with bypass pathways | 2D |

| Experimental Na+ Diffusion Coefficient (cm²·s⁻¹) | (1–5) × 10⁻¹¹ | (5–10) × 10⁻¹³ |

Ion Hopping Processes and Exchange Rates in this compound

Ion transport in Na2FePO4F is a thermally activated process that occurs through a series of discrete hops, where sodium ions move from one crystallographic site to an adjacent vacant site. These hopping processes are investigated through computational methods like DFT and atomistic simulations, which can elucidate the specific pathways and energy landscapes for ion migration. bath.ac.ukumd.edu

In the layered structure of Na2FePO4F, Na+ ions hop within a 2D network. rsc.orgumd.edu The primary hopping pathways occur along the acs.org and umd.edu directions, with calculated activation energies, or energy barriers for a hop, of 0.29 eV and 0.44 eV, respectively. umd.edu These low activation energies are indicative of rapid Na+ transport. bath.ac.uk

Detailed studies on the dynamics of ion exchange in similar fluorophosphate (B79755) materials provide further insight. For instance, in a study of sodium vanadium fluorophosphate at an intermediate state of charge, a combination of solid-state nuclear magnetic resonance (ssNMR) and DFT calculations was used to probe the ion hopping processes. nih.gov This approach identified six distinct sodium coordination environments and quantified the exchange rates between these sites at different temperatures. nih.gov The findings demonstrated that these dynamic hopping events correspond directly to the ion transport pathways within the crystal lattice. nih.gov Within the Na2FePO4F structure, there are two unique crystallographic sodium sites, Na1 and Na2. osti.gov The Na2 site is considered electrochemically active, while the Na1 site is largely inert, suggesting that ion hopping and exchange primarily involve the Na2 sites during electrochemical cycling. osti.gov

| Hopping Pathway (Direction) | Activation Energy (eV) | Reference |

|---|---|---|

| acs.org | 0.29 | umd.edu |

| umd.edu | 0.44 | umd.edu |

Redox Chemistry and Reaction Mechanisms of Sodium Iron Fluoride Phosphate

Characterization of Iron Redox Couples (e.g., Fe²⁺/Fe³⁺) in Sodium Iron Fluoride (B91410) Phosphate (B84403)

The primary mechanism for charge storage in sodium iron fluoride phosphates involves the reversible oxidation and reduction of iron ions within the crystal lattice. The most common and well-characterized redox couple is Fe²⁺/Fe³⁺.

During the charging process of a sodium-ion battery, sodium ions are extracted from the cathode material, and to maintain charge neutrality, Fe²⁺ ions are oxidized to Fe³⁺. Conversely, during discharge, sodium ions are inserted back into the structure, and Fe³⁺ is reduced to Fe²⁺. This redox activity is the cornerstone of the material's function as a cathode.

Advanced spectroscopic techniques are crucial for confirming and characterizing these redox transformations.

X-ray Absorption Spectroscopy (XAS): This is a powerful tool for probing the oxidation state of iron. In studies of materials like Na₂FeF₄, X-ray Absorption Near Edge Structure (XANES) analysis shows a clear shift of the main absorption edge to higher energy during charging. This shift is indicative of the oxidation of Fe²⁺ to Fe³⁺. During discharge, the edge shifts back to a lower energy, confirming the reduction of Fe³⁺ back to Fe²⁺ and demonstrating the reversibility of the redox process. st-andrews.ac.uk

Mössbauer Spectroscopy: This technique is highly sensitive to the local chemical environment and oxidation state of iron. It can distinguish between Fe²⁺ and Fe³⁺, providing quantitative information about their relative concentrations at different states of charge and confirming the localization of these states in the crystal lattice. researchgate.net

While the Fe²⁺/Fe³⁺ couple is dominant, operating at specific voltage plateaus, the possibility of accessing higher oxidation states, such as the Fe³⁺/Fe⁴⁺ redox couple, has been explored to increase the material's energy density. However, achieving a stable and reversible Fe³⁺/Fe⁴⁺ reaction often requires significant structural engineering and can occur at very high voltages that may exceed the stability window of conventional electrolytes. st-andrews.ac.uk For example, first-principles calculations for Na₂FeF₄ suggest the Fe³⁺/Fe⁴⁺ redox reaction would occur at a very high voltage (around 6.58 V vs. Na), making it inaccessible under normal experimental conditions. st-andrews.ac.uk

Table 1: Spectroscopic Characterization of Iron Redox States

| Technique | Information Provided | Example Application in Sodium Iron Fluoride Phosphate |

|---|---|---|

| X-ray Absorption Spectroscopy (XAS/XANES) | Determines the average oxidation state of iron by measuring the energy of the absorption edge. | Confirmed the reversible Fe²⁺/Fe³⁺ redox couple as the active mechanism in Na₂FeF₄ during charge/discharge cycles. st-andrews.ac.uk |

| Mössbauer Spectroscopy | Distinguishes between and quantifies Fe²⁺ and Fe³⁺ states; provides information on the local coordination environment. | Confirmed the localization of Fe²⁺/Fe³⁺ in the mixed-valence intermediate phase of Na₂FePO₄F. researchgate.net |

Mechanistic Understanding of Ion Intercalation and De-intercalation in this compound

The process of sodium ion (Na⁺) insertion (intercalation) and extraction (de-intercalation) can proceed through several distinct mechanisms, which are dictated by the material's crystal structure, thermodynamics, and kinetic properties.

In a solid solution reaction, sodium ions are inserted or removed from the host structure without inducing a first-order phase transition. The lattice parameters of the crystal change continuously with the sodium concentration. This mechanism is characterized by a sloping voltage profile during galvanostatic charge-discharge, rather than a flat plateau.

Materials like Na₂FePO₄F exhibit this behavior. The charge-discharge profile is sloped, which is attributed to a combination of a redox process that occurs with minimal structural strain and ion scrambling. researchgate.net Similarly, studies on layered Na₃Fe₃(PO₄)₄ show that both Na⁺ and Li⁺ intercalation occurs via a solid solution reaction, causing a gradual expansion of the unit cell volume. sdu.dksdu.dkdiva-portal.org This single-phase reaction pathway is often associated with lower structural stress and potentially better cycling stability.

The two-phase (or biphasic) reaction mechanism is common in many intercalation compounds, such as LiFePO₄. In this process, upon sodium extraction, a new phase with a lower sodium concentration nucleates and grows at the expense of the original, sodium-rich phase. Throughout this transition, the two distinct phases coexist, and the electrochemical potential remains constant, resulting in a flat voltage plateau.

While solid-solution behavior is observed in some sodium iron fluoride phosphates, the two-phase mechanism remains a fundamental model for intercalation chemistry. researchgate.netresearchgate.net The reaction pathway—whether it is a solid solution or a two-phase reaction—can be influenced by factors like particle size, temperature, and the rate of charge/discharge. researchgate.netnih.gov Under certain non-equilibrium conditions, such as high cycling rates, a material that typically undergoes a two-phase reaction might be driven to react via a solid-solution pathway. nih.gov In some systems, both mechanisms can even occur concurrently. researchgate.net

Conversion reactions represent a different class of electrochemical process compared to intercalation. Instead of inserting ions into a stable host lattice, a conversion reaction involves a complete reconstruction of the crystal structure, forming new chemical phases.

For iron fluoride materials, the reaction with an alkali metal like lithium or sodium can be generalized as:

FeFₓ + xNa⁺ + xe⁻ ↔ Fe + xNaF

During discharge, the iron fluoride is reduced to metallic iron (Fe) nanoparticles, and sodium fluoride (NaF) is formed. mdpi.combohrium.com This multi-electron process offers the potential for much higher theoretical capacities than traditional intercalation cathodes. mdpi.com However, these reactions often suffer from large voltage hysteresis and poor reversibility. The poor reversibility is linked to the difficulty of decomposing the stable and insulating NaF phase during the charging process and the tendency for the newly formed metallic nanoparticles to agglomerate. mdpi.com The reaction often proceeds directly without an initial intercalation step. bohrium.com

Interplay Between Crystal Structure and Redox Activity in this compound

The crystal structure of this compound is intrinsically linked to its redox properties. The arrangement of the iron-containing polyhedra (typically FeOₓFᵧ octahedra) and the pathways available for sodium ion diffusion directly impact the operating voltage, reaction kinetics, and structural stability during cycling.

For example, the crystal structure of Na₂FeF₄ is characterized by chains of edge-sharing FeF₆ octahedra, with sodium ions located in the channels between these chains. st-andrews.ac.uk This specific arrangement dictates the energy of the Fe³⁺/Fe²⁺ redox couple, which occurs at approximately 3.0 V vs. Na⁺/Na. st-andrews.ac.uk The stability of this framework allows for reversible extraction and insertion of sodium ions with good cycle life.

Doping strategies can be employed to modify the crystal structure and, consequently, the redox activity. For instance, fluorine doping in certain iron-based phosphates has been shown to expand the diffusion channels for Na⁺. This structural expansion can reduce the energy barrier for ion migration and enhance intrinsic electronic conductivity, leading to improved rate performance. nih.gov

Redox Activity of Other Constituent Elements in Doped or Mixed this compound Systems (e.g., V in Na₃V₂(PO₄)₂F₃)

To enhance the electrochemical properties of sodium iron phosphate cathodes, doping with other redox-active transition metals is a common strategy. Vanadium is a particularly interesting element in this context. In materials like Na₃V₂(PO₄)₂F₃ (NVPF), vanadium, not iron, is the primary redox-active center.

The electrochemical activity in NVPF is associated with the V³⁺/V⁴⁺ redox couple, which provides two distinct voltage plateaus corresponding to the extraction of two sodium ions. nih.gov Some studies have even explored accessing the V⁴⁺/V⁵⁺ couple at higher potentials to extract a third sodium ion, further increasing the material's capacity. nih.govnih.gov

However, the redox chemistry of vanadium in these systems can be complex. Issues such as vanadium dissolution into the electrolyte, especially at higher states of charge, can lead to capacity fade. chemrxiv.org The dissolved vanadium species can be redox-active, leading to parasitic reactions at both the cathode and anode surfaces. chemrxiv.org

Doping NVPF with other elements can help stabilize the structure and optimize the vanadium redox reaction. For example, theoretical calculations have shown that co-doping with elements like chromium and silicon can alter the electronic structure of vanadium and oxygen, promoting the V³⁺/V⁴⁺ reaction and improving conductivity. nih.gov

Table 2: Redox Couples in Sodium Vanadium Fluorophosphate (B79755) Systems

| Compound System | Primary Redox Couple(s) | Typical Voltage Plateau(s) vs. Na⁺/Na | Key Research Findings |

|---|---|---|---|

| Na₃V₂(PO₄)₂F₃ (NVPF) | V³⁺/V⁴⁺ | ~3.6 V and ~4.1 V | Two-step extraction of two Na⁺ ions is associated with the V³⁺/V⁴⁺ couple. nih.gov |

| Na₃V₂(PO₄)₂F₃ (NVPF) at high voltage | V⁴⁺/V⁵⁺ | > 4.1 V | Accessing the V⁴⁺/V⁵⁺ couple can enable higher capacity but may be limited by electrolyte stability and can lead to vanadium dissolution. nih.govchemrxiv.org |

| Cr and Si-doped NVP | V³⁺/V⁴⁺, V⁴⁺/V⁵⁺ | Not specified | Cr doping can help activate the V⁴⁺/V⁵⁺ couple, while Si doping alters the electronic structure to promote the V³⁺/V⁴⁺ reaction. nih.gov |

Doping and Substitution Engineering in Sodium Iron Fluoride Phosphate

Cationic Substitution Strategies in Sodium Iron Fluoride (B91410) Phosphate (B84403)

Cationic substitution involves replacing the sodium (Na⁺) or iron (Fe²⁺/Fe³⁺) ions within the host structure with other cations. This approach has been extensively explored to address challenges such as limited electronic conductivity and to unlock higher specific capacity.

The introduction of various transition metals into the sodium iron fluoride phosphate framework is a common strategy to modify its electrochemical characteristics. wikipedia.orgchemguide.co.uk Transition metals are suitable for this purpose due to their ability to exist in multiple oxidation states and their capacity to form coordination complexes. wikipedia.org Doping with elements such as Copper (Cu²⁺) has been shown to boost electrochemical performance. northumbria.ac.ukresearchgate.netnorthumbria.ac.uk Other transition metals like Vanadium (V), Titanium (Ti), and Manganese (Mn) have also been investigated as dopants in similar fluorophosphate (B79755) systems to improve rate performance and enhance electronic conduction and sodium ion diffusion. researchgate.net The strategy of multivalent cation incorporation can alter charge distribution, which in turn enhances both electronic and ionic conductivity. researchgate.net

Table 1: Effect of Selected Cationic Doping on Properties of Fluorophosphate Cathodes

| Dopant | Host Material | Effect on Lattice/Structure | Reference |

|---|---|---|---|

| Cu²⁺ | Na₂FePO₄F | Derivation of a new active Na3 site | northumbria.ac.ukresearchgate.net |

| Fe | Na₃V₂(PO₄)₂F₃ | Fermi level moves closer to the conduction band | researchgate.net |

| Zr⁴⁺ | Na₃V₂(PO₄)₂F₃ | Improved intrinsic electronic conductivity | researchgate.net |

A significant consequence of cationic substitution is the modification of the material's electronic properties. Doping can introduce new energy levels within the band structure, effectively reducing the band gap and increasing electronic conductivity. A notable example is the doping of Na₂FePO₄F with Cu²⁺, which leads to a reduction in the band gap due to d-orbital hybridization. northumbria.ac.ukresearchgate.netnorthumbria.ac.uk Similarly, doping with Nb⁵⁺ in related NASICON compounds has been found to reduce the band gap energy from 1.31 to 1.11 eV, thereby increasing the electron concentration in the conduction band and enhancing electronic conductivity. researchgate.net First-principle calculations in Fe-substituted Na₃V₂(PO₄)₂F₃ have confirmed that doping alters the electronic properties, causing the Fermi level to shift. researchgate.net These modifications are crucial for overcoming the inherently low electronic conductivity that can limit the performance of phosphate-based cathode materials.

One of the advanced strategies in enhancing the capacity of this compound is the activation of electrochemically inert sites through doping. In the Na₂FePO₄F structure, there are distinct sodium sites, some of which may not actively participate in the electrochemical cycling process. Research has demonstrated that a doping strategy using Cu²⁺ can activate the inert Na1 site. northumbria.ac.ukresearchgate.netnorthumbria.ac.uk This activation leads to the creation of a new active Na3 site, which contributes to an increased specific capacity. northumbria.ac.ukresearchgate.net This mechanism highlights how targeted cationic substitution can unlock additional charge storage capabilities within the material, pushing its performance beyond its baseline state.

Anionic Substitution Strategies in this compound

Anionic substitution involves replacing the anions within the crystal lattice, typically oxygen (O²⁻) or the phosphate group (PO₄³⁻), with other anions. This is another effective method to tailor the material's properties.

Fluorine doping, which involves substituting oxygen anions with fluoride ions, is a widely used strategy to improve the electrochemical performance of cathode materials. nih.govresearchgate.net This approach is particularly relevant in fluorophosphate compounds where oxygen might be present as an impurity or as a constituent of the intended structure. The substitution of O²⁻ with F⁻ can enhance structural stability. mdpi.comnih.gov Proper fluorine doping can stabilize the crystal structure and significantly enhance both ion and electron transportation, leading to superior rate performance and longer cycle life. researchgate.net Density functional theory calculations have confirmed that F-doping can enhance the intrinsic ionic and electronic conductivity. researchgate.net Furthermore, anion doping can increase the intrinsic conductivity and reduce polarization, leading to better structural reversibility. nih.gov In some systems, fluorine doping has been shown to create vacancy sites that can be utilized as additional sodium storage sites, thereby increasing capacity. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Formula |

|---|---|

| This compound | Na₂FePO₄F |

| Copper(II) ion | Cu²⁺ |

| Vanadium ion | V³⁺/V⁴⁺/V⁵⁺ |

| Titanium ion | Ti²⁺/Ti³⁺/Ti⁴⁺ |

| Manganese ion | Mn²⁺ |

| Niobium(V) ion | Nb⁵⁺ |

| Zirconium(IV) ion | Zr⁴⁺ |

| Sodium ion | Na⁺ |

| Iron ion | Fe²⁺/Fe³⁺ |

| Oxygen anion | O²⁻ |

| Fluoride ion | F⁻ |

| Phosphate ion | PO₄³⁻ |

| Sodium vanadium fluoride phosphate | Na₃V₂(PO₄)₂F₃ |

| Sodium vanadium titanium phosphate | Na₂VTi(PO₄)₃ |

| Lithium nickel manganese cobalt oxide | LiNi₁/₃Mn₁/₃Co₁/₃O₂ |

| Niobium-doped NASICON compound | NMFPPNb-2 |

Influence of Anionic Doping on Inductive Effect and Redox Potential

Anionic doping, particularly the substitution of oxygen with more electronegative elements like fluorine, is a key strategy to modulate the electrochemical properties of this compound. This is primarily achieved through the inductive effect, where the highly electronegative dopant influences the electronic environment of the transition metal (iron, in this case), thereby altering its redox potential. researchgate.net

The introduction of fluorine (F⁻) into the polyanionic framework strengthens the covalent bonding within the [PO₄] and [FeOₓFᵧ] polyhedra. researchgate.net This enhanced bond ionicity, driven by the high electronegativity of fluorine, withdraws electron density from the Fe-O bonds. Consequently, the redox energy of the Fe²⁺/Fe³⁺ couple is elevated, leading to an increase in the material's operating voltage. researchgate.netresearchgate.net This phenomenon is a direct consequence of the inductive effect, which can be fine-tuned by the choice and concentration of the anionic dopant. researchgate.net

The impact of anionic doping extends to improving the electronic conductivity of the material. By modifying the local electronic structure, doping can lead to a reduction in the band gap energy. bohrium.com For example, density functional theory (DFT) calculations on Mn-doped Na₂FePO₄F showed a significant decrease in the band gap, which is indicative of improved electronic conductivity. bohrium.com Similarly, fluorine doping in other phosphate-based cathodes has been shown to increase electron density and potentially bridge electron clouds that were previously isolated by [PO₄] tetrahedra, facilitating better electron transport. researchgate.net

Table 1: Effect of Anionic Doping on Redox Potential and Electronic Properties

| Dopant | Host Material System | Observed Effect | Reference |

| Fluorine (F⁻) | Polyanionic Cathodes | Increases working voltage via inductive effect. | researchgate.net |

| Fluorine (F⁻) | Na₂VTi(PO₄)₃ | Enhances ion/electron transmission, improves Na⁺ diffusion kinetics. | researchgate.net |

| Manganese (Mn²⁺) | Na₂FePO₄F | Decreases band gap energy, improving electronic conductivity. | bohrium.com |

| Aluminum (Al³⁺) | P2-type Na₀.₆Ni₀.₃Mn₀.₇O₂ | Boosts reversible oxygen redox reactions. | nih.gov |

Co-doping and High-Entropy Doping Approaches for this compound

To further enhance the electrochemical performance of this compound, researchers have moved beyond single-element doping to more complex strategies like co-doping (simultaneous introduction of two or more different dopants) and high-entropy doping (incorporating multiple elements in similar molar ratios). These advanced approaches aim to create synergistic effects that simultaneously address multiple material limitations, such as poor conductivity, structural instability, and slow ion diffusion. nih.govnih.gov

Cation-anion co-doping is a particularly effective strategy. For example, the co-doping of a cationic species (like Ni²⁺) and an anionic species (like F⁻) can concurrently improve cycle stability and specific capacity. nih.gov In such systems, the cationic dopant might inhibit undesirable phase transitions or Na⁺/vacancy ordering, while the anionic dopant enhances the concentration of active redox centers or improves ionic mobility. nih.gov This dual modification can lead to enhanced structural integrity and faster ion transfer dynamics. nih.govmdpi.com

High-entropy doping pushes this concept further by introducing a cocktail of five or more elements onto a specific crystallographic site. nih.govresearchgate.net This approach is designed to maximize the configurational entropy of the crystal lattice, which thermodynamically stabilizes the structure. nih.govresearchgate.net In related sodium iron mixed phosphate systems, an entropy-enhanced multi-doping strategy has been shown to improve both rate performance and cycling stability. nih.gov The increased structural stability in high-entropy materials can suppress lattice distortion and abrupt rearrangements during repeated sodiation and desodiation, leading to lower volume change and better long-term performance. nih.govresearchgate.net

Fluorine substitution has also been successfully integrated into high-entropy phosphate designs. rsc.org The combination of high-entropy doping at the transition metal site with fluorine substitution in the anionic framework enhances structural stability and the reversibility of Na-ion insertion/extraction. rsc.org This strategy has led to materials with excellent rate performance and high reversible capacities, even at high current densities. rsc.org High-entropy doping has been shown to effectively stabilize the NASICON structure in materials like Na₃V₂(PO₄)₃, enhancing ionic conductivity and optimizing ion diffusion kinetics. nih.gov

Table 2: Examples of Co-doping and High-Entropy Doping in Phosphate Cathodes

| Doping Strategy | Host Material System | Dopants | Key Improvements | Reference |

| High-Entropy | Na₄Fe₃(PO₄)₂P₂O₇ | Ni, Co, Mn, Mg, Zn | Improved rate performance and cycle stability; reduced volume change. | nih.gov |

| High-Entropy + Anionic Substitution | Na₃.₄(TM)₂(PO₄)₃ (TM = Fe, Mn, V, Cr, Ti) | F⁻ | Enhanced kinetics, good cycling stability, excellent rate performance. | rsc.org |

| Cation-Anion Co-doping | Na₀.₄₄MnO₂ | Ni²⁺, F⁻ | Enhanced structural integrity, rapid ion transfer dynamics. | nih.gov |

| High-Entropy | Na₃V₂(PO₄)₃ | Ti⁴⁺, Mn²⁺, Fe²⁺, Zr⁴⁺, Mo⁶⁺ | Stabilized NASICON structure, enhanced ionic conductivity, optimized diffusion kinetics. | nih.gov |

Synergistic Effects of Doping on Ion Transport Kinetics and Structural Stability of this compound

The primary goal of doping and substitution engineering is to create synergistic effects where the combination of modifications yields improvements greater than the sum of their individual contributions. nih.gov These synergies are particularly impactful in enhancing ion transport kinetics and bolstering structural stability during electrochemical cycling. nih.govresearchgate.net

In co-doping strategies, the synergistic interplay between cationic and anionic dopants can be profound. For instance, a larger cation dopant can expand the Na⁺ transport channels, while an anionic dopant like fluorine can strengthen the crystal framework through stronger ionic bonds. nih.govmdpi.comsemanticscholar.org This combination simultaneously facilitates faster Na⁺ diffusion and provides a more robust structure that can withstand the stresses of repeated ion insertion and extraction. nih.govnih.gov The introduction of dopants can create point defects and vacancies that not only broaden diffusion pathways but also act as pillars to reduce lattice stress, thereby stabilizing the bulk structure. nih.gov

High-entropy doping inherently leverages synergistic effects by creating a complex, multi-elemental local environment. This complexity can frustrate the formation of ordered, low-energy phases that might otherwise hinder ion diffusion or lead to large volume changes during phase transitions. nih.govresearchgate.net The result is often a more stable structure that operates via a solid-solution reaction mechanism with minimal lattice strain. nih.govresearchgate.net Furthermore, high-entropy doping has been shown to substantially improve both electronic and ionic conductivity. researchgate.net

The synergistic effects are not limited to the bulk material. Doping can also modify surface properties, influencing the formation of the solid-electrolyte interphase (SEI) layer. A more stable crystal structure, protected by doping, can prevent side reactions with the electrolyte, leading to a thinner and more stable SEI, which is crucial for long-term cycling. mdpi.com The combination of enhanced bulk ionic/electronic conductivity and stabilized interfaces results in significantly improved rate capability and cycling longevity. nih.govnih.gov

Table 3: Summary of Synergistic Doping Effects

| Doping Strategy | Effect on Ion Transport | Effect on Structural Stability | Overall Synergistic Outcome | Reference |

| Cation-Anion Co-doping | Enlarges Na⁺ diffusion channels; reduces charge transfer resistance. | Stabilizes crystal framework; reduces lattice stress and volume change. | Enhanced rate capability and long-term cycling stability. | nih.govmdpi.comnih.gov |

| High-Entropy Doping | Enhances ionic and electronic conductivity; lowers energy barrier for ion migration. | Thermodynamically stabilizes the lattice; suppresses detrimental phase transitions. | Improved structural reversibility and high-rate performance. | nih.govresearchgate.netresearchgate.net |

| Heterointerface Engineering + N-doping | Promotes charge transfer; provides fast ion transport pathways. | Buffers volume expansion; creates a stable structure. | Boosted reaction kinetics and ultra-long cycle life. | nih.gov |

Advanced Characterization Techniques in Research on Sodium Iron Fluoride Phosphate

Diffraction-Based Techniques

Diffraction techniques are fundamental in materials science for determining the crystallographic structure of materials. By analyzing the way radiation, such as X-rays or neutrons, is scattered by the atoms in a crystal lattice, researchers can deduce the arrangement of these atoms.

X-ray Diffraction (XRD): Powder XRD, Grazing Incidence XRD, Synchrotron Radiation Powder XRD

X-ray Diffraction (XRD) is a primary tool for analyzing the crystalline structure of sodium iron fluoride (B91410) phosphate (B84403). nih.govresearchgate.net It provides detailed information about the crystal structure, phase purity, and lattice parameters. nih.gov

Powder XRD (PXRD) is the most common XRD technique used for this material. It involves irradiating a powdered sample with X-rays and analyzing the resulting diffraction pattern. For sodium iron fluoride phosphate, PXRD is used to confirm the synthesis of the desired crystal phase and to identify any impurities. researchgate.net The diffraction patterns obtained are compared with standard patterns from crystallographic databases, such as the JCPDS database, to verify the material's structure.

Grazing Incidence XRD (GIXD) is a surface-sensitive technique that provides crystallographic information from the near-surface region of a material. researchgate.netwikipedia.orgmalvernpanalytical.commeasurlabs.comspringernature.com In this method, the X-ray beam strikes the sample at a very low angle of incidence, typically less than one degree. malvernpanalytical.com This approach is particularly useful for studying thin films or surface layers of this compound, as it minimizes signal from the bulk material or substrate, providing a clearer diffraction pattern of the surface. malvernpanalytical.commeasurlabs.com

Synchrotron Radiation Powder XRD offers significant advantages over conventional laboratory XRD sources. Synchrotron sources produce highly brilliant and coherent X-ray beams, which allows for the collection of high-resolution data with excellent signal-to-noise ratios in very short timeframes. mdpi.comnih.gov This high-quality data is crucial for complex structural analysis, such as Rietveld refinement, which can precisely determine lattice parameters and atomic positions in this compound. The high intensity of synchrotron radiation is also vital for in situ or operando studies, allowing researchers to observe structural changes in the material during electrochemical processes. mdpi.comnih.gov

| Technique | Application for this compound | Key Information Obtained |

| Powder XRD | Phase identification and purity analysis | Crystal structure, lattice parameters, presence of impurities nih.govresearchgate.net |

| Grazing Incidence XRD | Surface structural analysis of thin films or coatings | Crystallographic properties of the surface region wikipedia.orgmalvernpanalytical.com |

| Synchrotron XRD | High-resolution structural analysis and operando studies | Precise atomic positions, detection of subtle phase transitions, real-time structural evolution mdpi.comnih.gov |

Neutron-Based Resources for Structural Analysis of this compound

Neutron diffraction is a powerful technique that complements XRD for the structural analysis of materials like this compound. wikipedia.org While X-rays are scattered by an atom's electron cloud, neutrons are scattered by the atomic nucleus. This fundamental difference provides several advantages:

Sensitivity to Light Elements: Neutron scattering is particularly effective for locating light elements, such as sodium and fluorine, in the crystal structure, whose scattering power is often weak in XRD.

Distinguishing Between Neighboring Elements: Neutrons can often distinguish between elements that are close to each other in the periodic table, which can be challenging with X-rays.

Magnetic Structure Determination: The neutron has a magnetic moment, allowing it to interact with magnetic moments of atoms in a material. This makes neutron diffraction an indispensable tool for determining the magnetic structure of iron-containing compounds like this compound. wikipedia.org

Studies on analogous iron phosphate glass systems have demonstrated the utility of neutron diffraction in resolving interatomic correlations and determining the coordination of iron ions. kent.ac.uksemanticscholar.orgelsevierpure.com This capability is directly applicable to understanding the detailed atomic and magnetic ordering in crystalline this compound.

Spectroscopic Techniques

Spectroscopic techniques involve the interaction of electromagnetic radiation with a material to probe its electronic structure, chemical bonding, and local atomic environment.

X-ray Absorption Spectroscopy (XAS): X-ray Absorption Near Edge Structure (XANES)

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information on the local geometric and electronic structure of a specific absorbing atom. lehigh.eduwikipedia.org The technique is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). lehigh.edutaylorandfrancis.comyoutube.com